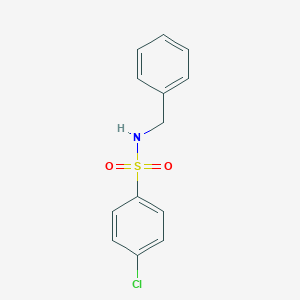

N-Benzyl-4-chlorobenzenesulfonamide

Descripción

N-Benzyl-4-chlorobenzenesulfonamide (CAS: 10504-90-2) is a sulfonamide derivative characterized by a benzyl group attached to the sulfonamide nitrogen and a 4-chlorophenyl substituent on the benzene ring. It is commercially available with a purity of 95–97% .

Propiedades

IUPAC Name |

N-benzyl-4-chlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2S/c14-12-6-8-13(9-7-12)18(16,17)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXXKPARUVDRHGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70323571 | |

| Record name | N-Benzyl-4-chlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10504-90-2 | |

| Record name | NSC404329 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-4-chlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Benzyl-4-chlorobenzenesulfonamide can be synthesized through a multi-step process. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with benzylamine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures .

Análisis De Reacciones Químicas

Benzylation and Alkylation Reactions

The weakly nucleophilic sulfonamide nitrogen undergoes alkylation under SN1-like conditions. For example:

-

Benzylation : Treatment with benzyl bromide in tetrahydrofuran (THF) and aqueous potassium carbonate yields N-benzyl-N-substituted derivatives via a benzylic carbocation intermediate .

Proposed Mechanism :

-

Formation of a stable benzylic carbocation from benzyl bromide.

-

Nucleophilic attack by the sulfonamide nitrogen.

Electrophilic Substitution Reactions

N-Benzyl-4-chlorobenzenesulfonamide reacts with diverse electrophiles to form substituted derivatives. Sodium hydride (NaH) in dimethylformamide (DMF) is commonly used to deprotonate the sulfonamide, enhancing nucleophilicity .

Table 1: Electrophilic Substitution Reactions and Yields

| Electrophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| Ethyl bromide | NaH, DMF, RT, 4 h | N-Ethyl-N-benzyl-4-chlorobenzenesulfonamide | 78 |

| Benzyl bromide | NaH, DMF, RT, 6 h | N,N-Dibenzyl-4-chlorobenzenesulfonamide | 82 |

| Acetyl chloride | NaH, DMF, 0°C, 2 h | N-Acetyl-N-benzyl-4-chlorobenzenesulfonamide | 75 |

| 4-Nitrobenzyl chloride | NaH, DMF, RT, 5 h | N-(4-Nitrobenzyl)-N-benzyl-4-chlorobenzenesulfonamide | 68 |

Biological Activity of Derivatives

Derivatives exhibit moderate to strong antimicrobial activity.

Table 2: Antimicrobial Screening Results (Zone of Inhibition, mm)

| Compound | E. coli | S. aureus | C. albicans |

|---|---|---|---|

| N-Ethyl-N-benzyl-4-chlorobenzenesulfonamide | 12 | 14 | 10 |

| N-(4-Nitrobenzyl)-N-benzyl-4-chlorobenzenesulfonamide | 18 | 20 | 15 |

| N-Acetyl-N-benzyl-4-chlorobenzenesulfonamide | 14 | 16 | 12 |

Reaction Kinetics and Environmental Impact

-

Solvent System : Aqueous potassium carbonate in THF reduces environmental impact compared to traditional solvents .

-

Reaction Efficiency : Yields exceed 75% with reaction times under 6 hours .

Stability and Handling

Aplicaciones Científicas De Investigación

Antibacterial Activity

NB-4-CBS has shown promising antibacterial properties in several studies. Its derivatives have been tested against various bacterial strains, indicating effectiveness in inhibiting bacterial growth. The compound's mechanism of action is believed to involve the inhibition of specific enzymes crucial for bacterial survival, which positions it as a potential lead compound for developing novel antibacterial agents .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, particularly through its role as a lipoxygenase inhibitor. By inhibiting this enzyme, NB-4-CBS may help modulate inflammatory responses in various conditions, including chronic inflammation and related diseases . Studies have indicated that it can significantly reduce the production of pro-inflammatory cytokines such as IL-6 and PGE2 in cell models .

Enzyme Inhibition Studies

Research involving NB-4-CBS has focused on its binding affinity with different biological targets, particularly enzymes involved in inflammatory pathways. Its ability to inhibit lipoxygenase suggests potential applications in treating inflammatory diseases. Furthermore, studies have explored its interactions with other biomolecules to better understand its therapeutic potential .

Synthesis Pathways

The synthesis of N-Benzyl-4-chlorobenzenesulfonamide typically involves the reaction of benzylamine with 4-chlorobenzenesulfonyl chloride under controlled conditions. This method allows for the efficient production of the sulfonamide product while enabling further modifications to enhance biological activity or alter properties . Alternative synthetic routes may also include modifications of existing sulfonamide structures to create derivatives with improved pharmacological profiles.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Benzyl group + 4-chloro substituent | Antibacterial and anti-inflammatory activity |

| N-Methyl-4-chlorobenzenesulfonamide | Methyl group instead of benzyl | Potentially different pharmacokinetics |

| N-(4-Fluorobenzyl)benzenesulfonamide | Fluorine substituent on benzyl | Enhanced lipophilicity |

| N-(4-Methylbenzyl)benzenesulfonamide | Methyl substituent on benzyl | Variations in biological activity |

This table highlights how NB-4-CBS stands out due to its specific antibacterial properties and its role as a precursor for developing novel therapeutics compared to its analogs.

Case Studies and Research Findings

Several studies have documented the efficacy of NB-4-CBS in various applications:

- Antibacterial Efficacy : A study demonstrated that derivatives of NB-4-CBS exhibited significant antibacterial activity against resistant strains, suggesting its potential as a novel antibiotic.

- Anti-inflammatory Mechanism : Research indicated that NB-4-CBS effectively inhibited lipoxygenase activity, leading to reduced levels of inflammatory mediators in vitro .

- Enzyme Inhibition : In vitro assays showed that NB-4-CBS had significant inhibitory effects on key enzymes involved in inflammation, with Ki values indicating potent activity .

Mecanismo De Acción

The mechanism of action of N-Benzyl-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced tumor growth in cancer cells .

Comparación Con Compuestos Similares

N-Benzyl-4-methylbenzenesulfonamide

- Structure : Replaces the 4-chloro group with a methyl substituent.

- Synthesis : Prepared via benzylation of 4-methylbenzenesulfonamide .

- Crystallographic studies of its derivatives (e.g., N-benzyl-N-ethyl-4-methylbenzenesulfonamide) reveal non-planar conformations influenced by substituents, with mean C–C bond lengths of 0.004 Å and R-factors of 0.046 .

N-Benzyl-4-chloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide

- Structure : Incorporates an additional 4-methoxybenzyl group (CAS: 1881290-70-5) .

- Impact : The methoxy group increases lipophilicity, which may enhance membrane permeability in biological systems compared to the parent compound.

Functional Group Replacements

N-Benzyl-4-chloro-N-isopropylbenzamide (CAS: 57409-41-3)

4-Chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide (CAS: 346692-38-4)

Physicochemical and Structural Data

Actividad Biológica

N-Benzyl-4-chlorobenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and enzymatic inhibition. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of benzylamine with 4-chlorobenzenesulfonyl chloride. The general reaction can be summarized as follows:

This method has been documented to yield high-purity products suitable for biological screening .

Antitumor Activity

This compound has shown promising antitumor activity. In vitro studies indicate that it exhibits significant cytotoxic effects against various cancer cell lines. For instance, a related compound, N-(2-benzoxazolyl)-2-benzylthio-4-chloro-5-(4-fluorophenylcarbamoyl)benzenesulfonamide, demonstrated remarkable selectivity towards non-small cell lung cancer (NCI-H522) and melanoma (SK-MEL-2) with a GI50 value of 0.1 µM . This suggests that structural modifications in sulfonamide derivatives can enhance their antitumor potency.

Enzyme Inhibition

This compound also acts as an inhibitor of carbonic anhydrase (CA), particularly CA IX, which is associated with tumor progression and metastasis. The compound exhibited an IC50 in the range of 10.93–25.06 nM against CA IX, indicating a potent inhibitory effect . This selectivity for CA IX over CA II highlights its potential as a therapeutic agent in cancer treatment.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. A series of N-substituted derivatives were synthesized and screened for their ability to inhibit bacterial growth. The results showed that certain derivatives possess significant antibacterial properties, making them candidates for further development as antimicrobial agents .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at the benzyl or sulfonamide moieties can significantly alter the compound's efficacy and selectivity. For example:

| Modification | Effect on Activity |

|---|---|

| Substitution on benzyl ring | Enhances antitumor activity |

| Alteration of sulfonamide group | Affects enzyme inhibition profile |

| Introduction of halogens | Potentially increases lipophilicity and bioavailability |

Research indicates that specific substitutions can lead to enhanced binding affinity to target enzymes or receptors, thereby improving therapeutic outcomes .

Case Studies

- Antitumor Efficacy : A study investigated the effects of this compound on human tumor xenografts in nude mice, demonstrating significant tumor reduction compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest in cancer cells .

- Enzyme Inhibition : Another case study focused on the inhibition of γ-secretase by sulfonamide derivatives, including this compound. This inhibition is relevant for Alzheimer's disease treatment, as it reduces amyloid β-peptide production .

- Antimicrobial Properties : A series of experiments assessed the antimicrobial activity of various N-substituted derivatives against resistant bacterial strains. Some derivatives showed enhanced efficacy against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as new antibiotics .

Q & A

Q. What are the standard synthetic routes for preparing N-Benzyl-4-chlorobenzenesulfonamide?

A common method involves reacting 4-chlorobenzenesulfonyl chloride with benzylamine in an inert solvent (e.g., benzene or dichloromethane) in the presence of a base like triethylamine to neutralize HCl byproducts. Purification typically employs column chromatography or recrystallization . For analogs, modifications such as silyl-protected intermediates (e.g., N-(silylmethyl)amines) can enhance reaction efficiency under mild conditions .

Q. How can researchers confirm the purity and structural identity of this compound?

Thin-layer chromatography (TLC) is used for initial purity assessment. Definitive characterization requires spectroscopic techniques:

- H NMR : Key peaks include aromatic protons (δ 7.2–7.8 ppm) and benzylic CH (δ 4.3–4.5 ppm) .

- IR : Sulfonamide S=O stretches appear at ~1150–1350 cm .

- Mass spectrometry : Molecular ion peaks align with the molecular formula CHClNOS (MW 281.75 g/mol) .

Advanced Research Questions

Q. What strategies resolve discrepancies in crystallographic data for sulfonamide derivatives?

Discrepancies in unit cell parameters or torsion angles may arise from polymorphism or solvent inclusion. Use SHELXL for refinement and validate against databases like the Cambridge Structural Database. For example, N-benzyl-4-methylbenzenesulfonamide derivatives show distinct packing modes depending on substituent steric effects .

Q. How can computational methods predict the bioactivity of this compound analogs?

- QSAR : Correlate electronic descriptors (e.g., Hammett σ values of substituents) with biological endpoints like IC values .

- Docking studies : Model interactions with target proteins (e.g., carbonic anhydrase) using software like AutoDock Vina. Substituents at the 4-chloro position influence binding affinity .

Q. What experimental approaches address low solubility in biological assays?

- Co-solvents : Use DMSO (≤1% v/v) to maintain compound stability.

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the sulfonamide nitrogen to enhance aqueous solubility .

- Nanoparticle encapsulation : Improves bioavailability for in vivo studies .

Methodological Challenges

Q. How to optimize reaction yields for this compound derivatives with bulky substituents?

Bulky groups (e.g., silyl or morpholine) may hinder nucleophilic attack. Strategies include:

- Microwave-assisted synthesis : Reduces reaction time and improves yield .

- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .

Q. What techniques validate the stability of this compound under physiological conditions?

- HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 2) or plasma.

- Accelerated stability studies : Expose the compound to elevated temperatures (40–60°C) and track decomposition via H NMR .

Biological and Mechanistic Insights

Q. What mechanisms underlie the antimicrobial activity of this compound analogs?

Studies suggest inhibition of dihydropteroate synthase (DHPS), a folate biosynthesis enzyme. The 4-chloro group enhances hydrophobic interactions with the enzyme’s active site, while the benzyl moiety contributes to membrane permeability .

Q. How do structural modifications impact selectivity in kinase inhibition assays?

Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the benzene ring increases kinase affinity but may reduce solubility. Comparative docking of 4-chloro vs. 4-methoxy analogs reveals differential hydrogen bonding with ATP-binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.